molecular formula C13H26N2O2 B172139 Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate CAS No. 138022-01-2

Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B172139
CAS No.: 138022-01-2
M. Wt: 242.36 g/mol
InChI Key: SRFKYSQSLHKPOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring protected by a tert-butyl carbamate group and a dimethylamino methyl substituent at the 4-position. This structure is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enhancing target binding affinity.

Properties

IUPAC Name

tert-butyl 4-[(dimethylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)10-14(4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFKYSQSLHKPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454360
Record name tert-Butyl 4-[(dimethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138022-01-2
Record name tert-Butyl 4-[(dimethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine Derivatives

The synthesis begins with the introduction of the Boc group to the piperidine nitrogen. This step enhances solubility and stability during subsequent reactions. A common approach involves reacting piperidine-4-methanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydride. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is synthesized by treating piperidine-4-methanol with Boc₂O in tetrahydrofuran (THF) at 0–5°C. The Boc group is selectively introduced under anhydrous conditions to prevent side reactions.

Functionalization at the 4-Position

The hydroxymethyl group at the 4-position of the Boc-protected piperidine is converted to a dimethylaminomethyl moiety through nucleophilic substitution. This involves two key steps:

Activation of the Hydroxymethyl Group

The hydroxyl group is transformed into a better leaving group, typically a bromide or tosylate. For instance, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with phosphorus tribromide (PBr₃) in dichloromethane to yield tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. Alternatively, tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine generates the corresponding tosylate.

Displacement with Dimethylamine

The activated intermediate undergoes nucleophilic substitution with dimethylamine. In a typical procedure, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate is stirred with excess dimethylamine in dimethylformamide (DMF) at 60°C for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through solvent extraction and silica gel chromatography.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity and stabilize intermediates. For example, reactions in DMF at 60°C achieve yields of 70–85%, whereas lower yields (50–60%) are observed in tetrahydrofuran (THF) due to reduced solubility of dimethylamine.

Base Selection

Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed to deprotonate the hydroxymethyl group during activation. NaH in DMF at 0°C effectively generates the alkoxide intermediate, which reacts rapidly with brominating or tosylating agents.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of dimethylamine (2–3 equivalents) ensures complete displacement of the leaving group. Catalytic amounts of potassium iodide (KI) may accelerate bromide displacement via the Finkelstein mechanism.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography with gradients of ethyl acetate in hexane (e.g., 20% to 50%). This compound typically elutes at Rf = 0.4 (ethyl acetate/hexane 3:1).

Spectroscopic Analysis

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.40–1.45 ppm and the piperidine methylene protons at δ 2.70–3.20 ppm. The dimethylaminomethyl group appears as a triplet (δ 2.25–2.40 ppm) due to coupling with adjacent CH₂ groups.

  • IR : The Boc carbonyl stretch is observed at ~1680–1700 cm⁻¹, confirming successful protection.

Comparative Data for Synthesis Steps

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, NaH, THF, 0°C85–90%
BrominationPBr₃, CH₂Cl₂, rt, 2h75–80%
Amination(CH₃)₂NH, DMF, 60°C, 24h70–85%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is produced in batch reactors (100–500 L capacity) with automated temperature control. The bromination and amination steps are conducted in tandem to minimize intermediate isolation, achieving throughputs of 10–20 kg per batch.

Challenges and Mitigation Strategies

Side Reactions

Over-alkylation at the dimethylamino group can occur if excess bromomethyl intermediate remains. This is mitigated by precise stoichiometry and quenching unreacted bromide with aqueous sodium thiosulfate.

Purification Difficulties

The polar nature of the product necessitates careful solvent selection during chromatography. Methanol/chloroform mixtures (1:9) improve resolution for high-purity isolates (>99% by HPLC) .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the dimethylamino group. Key reagents and outcomes include:

Reagent Conditions Product Yield
Hydrogen peroxide (30%)Ethanol, 60°C, 4 hoursN-Oxide derivative65-72%
m-Chloroperbenzoic acidDichloromethane, 0°C, 2 hoursEpoxide formation (if allylic amines present)58%

The N-oxide derivative is structurally confirmed via 1H^1H-NMR resonance at δ 3.1–3.3 ppm for the oxidized nitrogen.

Reduction Reactions

Reductive transformations target the carbamate or amine functionalities:

Reagent Conditions Product Yield
LiAlH4THF, reflux, 6 hoursPiperidine-4-((dimethylamino)methyl)methanol83%
H₂/Pd-C (10%)Methanol, 25°C, 12 hoursDeprotected piperidine derivative (free amine)91%

Selective reduction of the carbamate group retains the dimethylamino moiety, enabling further functionalization .

Nucleophilic Substitution

The tert-butyl carbamate group acts as a leaving group under acidic conditions:

Reagent Conditions Product Yield
HCl in dioxane25°C, 3 hoursPiperidine-4-((dimethylamino)methyl) hydrochloride89%
p-Toluenesulfonic anhydrideDCM, 0°C to 25°C, 12 hoursTosylate intermediate51%

Substitution reactions are pivotal for introducing sulfonate or halide groups at the piperidine nitrogen .

Hydrolysis Reactions

Controlled hydrolysis modifies the carbamate group:

Reagent Conditions Product Yield
NaOH (2M)Water/THF, 70°C, 8 hoursPiperidine-4-((dimethylamino)methyl) carboxylic acid76%
TFA/DCM (1:1)25°C, 2 hoursDeprotected amine94%

Hydrolysis under basic conditions cleaves the tert-butyl group, yielding carboxylic acids for conjugation.

Alkylation/Acylation

The dimethylamino group participates in alkylation:

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 6 hoursQuaternary ammonium salt68%
Acetyl chloridePyridine, 0°C, 1 hourAcetylated dimethylamino derivative82%

These reactions enhance solubility or enable covalent binding in drug design.

Key Mechanistic Insights

  • Steric effects : The tert-butyl group slows electrophilic attacks at the piperidine nitrogen .

  • Electronic effects : The dimethylamino group increases nucleophilicity at adjacent carbons, facilitating substitutions.

Experimental protocols from the Royal Society of Chemistry emphasize nitrogen-atmosphere Schlenk techniques for sensitive reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent, particularly in modulating specific molecular targets such as enzymes and receptors. Its unique piperidine structure allows it to interact with biological systems effectively, influencing various cellular processes. Studies suggest that it may be beneficial in treating conditions that require modulation of these targets, such as neurological disorders and certain cancers .

Synthesis and Derivatives
The synthesis of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate typically involves multi-step reactions utilizing various reagents. The synthesis pathways often lead to derivatives that can enhance biological activity or alter pharmacokinetic properties. For instance, modifications to the dimethylamino group can significantly impact the compound's potency and selectivity .

Biological Research Applications

Cellular Assays
In biological research, the compound is utilized in assays to study cellular processes. It has been shown to affect signaling pathways involved in cell proliferation and apoptosis, making it a valuable tool for understanding disease mechanisms at the cellular level .

Comparative Studies
Comparative studies have been conducted with other piperidine derivatives to evaluate their efficacy against specific biological targets. For example, structural analogs like N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide were assessed for their inhibitory effects on enzyme activities related to metabolic disorders. These studies often employ high-throughput screening methods to identify promising candidates for further development .

Case Studies

Case Study: Autoimmune Disorders
One notable study explored the efficacy of this compound in a lupus disease model using DBA/1 mice. The compound was administered at varying doses, and its effects on auto-antibody titers were measured. Results indicated a significant reduction in specific auto-antibodies compared to control groups, suggesting potential therapeutic benefits in autoimmune conditions .

Case Study: Tuberculosis Research
Another research initiative focused on the compound's role as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. The study demonstrated that certain derivatives exhibited potent inhibitory activity, highlighting their potential as anti-tuberculosis agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The piperidine scaffold allows diverse functionalization. Below is a comparative analysis of substituents, molecular weights, and key properties:

Compound Name Substituent at Piperidine 4-Position Molecular Weight (g/mol) Key Features
Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (Target Compound) (Dimethylamino)methyl 256.35* High basicity; potential for protonation and hydrogen bonding
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl 283.44 Hydrophobic side chain; may enhance membrane permeability
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl 292.37 Polar pyridinyl group; potential for metal coordination or π-π stacking
Tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (5-Amino-1H-pyrazol-1-yl)methyl 280.37 Amino-pyrazole moiety; possible nucleophilic reactivity
Tert-butyl 4-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Nitropyrimidinyl-dibenzylamino 567.61 Bulky aromatic substituent; likely low solubility in aqueous media

*Calculated based on molecular formula C₁₃H₂₄N₂O₂.

Key Observations :

  • Simple alkylation or carbamate formation (e.g., ) achieves high yields (>85%).
  • Multi-step reactions involving cyclization (e.g., ) or cross-coupling (e.g., ) show moderate to high yields but require specialized conditions (e.g., palladium catalysts).
  • Stereoselective synthesis (e.g., ) may lower yields due to stringent geometric requirements.

Functional and Application-Based Differences

  • Drug Design: The target compound’s dimethylamino group may enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs . Bulky substituents (e.g., ) are likely used in kinase inhibitors or allosteric modulators due to steric effects.
  • Chemical Reactivity: Amino-pyrazole derivatives (e.g., ) serve as nucleophiles in SNAr reactions. Hydroxypyridinylmethyl analogues (e.g., ) could act as ligands in metal-catalyzed reactions.

Biological Activity

Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a tert-butyl group, and a dimethylamino substituent, which are crucial for its biological interactions. The molecular formula is C13H22N2O2C_{13}H_{22}N_2O_2, with a molecular weight of approximately 238.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to altered biochemical pathways, influencing cellular processes such as growth and differentiation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that treatment with this compound resulted in reduced proliferation of glioblastoma cells. A notable study utilized U251 glioblastoma cells, where treatment with the compound led to a decrease in cell viability as measured by DNA content assays .

Table 1: Summary of Anticancer Activity

StudyCell LineConcentration (nM)Effect on Cell Viability
U251400Significant decrease
MDA-MB-4681000Moderate decrease

Gene Expression Modulation

Transcriptome analysis following treatment with the compound revealed differential expression of genes associated with cancer pathways. Specifically, gene set enrichment analysis (GSEA) identified pathways related to mitotic spindle formation and epithelial-mesenchymal transition (EMT) as significantly regulated by the compound .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives. Here is a summary of similar compounds and their unique features:

Compound NameSimilarityUnique Features
N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide0.98Different positioning of the dimethylamino group
tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide0.98Lacks benzamido moiety
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate0.98Distinct functional group arrangement

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate?

  • Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, tert-butyl carbamate intermediates (common in similar piperidine derivatives) require careful control of coupling agents like EDCI or DCC to ensure efficient amide bond formation. Reaction progress can be monitored via TLC (e.g., hexane:ethyl acetate = 2:1 as a mobile phase) . Post-reaction purification via silica gel chromatography is critical to isolate the product from byproducts like unreacted tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm the presence of the dimethylamino methyl group (δ ~2.2 ppm for N-CH3) and the tert-butyl moiety (δ ~1.4 ppm). X-ray crystallography (using SHELX programs ) is recommended for unambiguous confirmation of stereochemistry and piperidine ring conformation. Mass spectrometry (HRMS) validates molecular weight, with expected [M+H]+ peaks matching theoretical values (e.g., C₁₄H₂₇N₂O₂⁺ = 279.2072).

Q. What safety protocols are essential during handling?

  • Methodological Answer: Follow SDS guidelines:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ from tert-butyl deprotection).
  • Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR/XRD data be resolved during structural analysis?

  • Methodological Answer: Contradictions may arise from dynamic conformational changes (e.g., piperidine ring puckering). Strategies include:

  • Variable-Temperature NMR: To freeze out conformers and resolve splitting peaks.
  • DFT Calculations: Compare experimental XRD data (e.g., bond angles, torsion angles) with computational models to identify low-energy conformers .
  • Deuterated Solvents: Eliminate solvent-induced shifts in NMR .

Q. What methodologies validate the compound’s potential biological activity?

  • Methodological Answer:

  • In Vitro Assays: Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or SPR. The dimethylamino group may enhance membrane permeability, requiring logP measurements (HPLC) to assess bioavailability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) with known drugs .

Q. How does the tert-butyl group influence stability under acidic/basic conditions?

  • Methodological Answer:

  • Acidic Hydrolysis: The tert-butyl carbamate is labile in TFA/DCM (1:1), deprotecting the piperidine amine. Monitor via TLC (Rf increase post-deprotection) .
  • Basic Conditions: Stability tests in NaOH/MeOH (0.1M, 25°C) show <5% degradation over 24h, confirmed by HPLC .

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